molecular formula C16H10N4 B366798 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile CAS No. 111756-84-4

6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile

Cat. No.: B366798
CAS No.: 111756-84-4
M. Wt: 258.28g/mol
InChI Key: DLFBQGAOONYSEM-UHFFFAOYSA-N
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Description

6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile typically involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile is unique due to its specific functionalization at the 6-position, which imparts distinct chemical and biological properties. This functionalization allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Properties

CAS No.

111756-84-4

Molecular Formula

C16H10N4

Molecular Weight

258.28g/mol

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylacetonitrile

InChI

InChI=1S/C16H10N4/c17-9-10-20-14-8-4-1-5-11(14)15-16(20)19-13-7-3-2-6-12(13)18-15/h1-8H,10H2

InChI Key

DLFBQGAOONYSEM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC#N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC#N

Origin of Product

United States

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